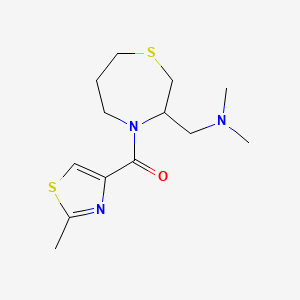

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone

Description

“(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone” is a structurally complex organic compound featuring a 1,4-thiazepane ring substituted with a dimethylaminomethyl group at the 3-position and a 2-methylthiazole moiety linked via a methanone bridge.

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS2/c1-10-14-12(9-19-10)13(17)16-5-4-6-18-8-11(16)7-15(2)3/h9,11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXSERDVLJGHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCCSCC2CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes and receptors. They are known to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Mode of Action

The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. This reactivity enables the compound to bind to its targets and modulate their activity.

Biochemical Pathways

For instance, they can activate or inhibit enzymes, stimulate or block receptors, and modulate other cellular processes. The exact effects depend on the specific targets of the compound and their roles in cellular physiology.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties can influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would depend on its targets and the nature of its interactions with them.

Biochemical Analysis

Biochemical Properties

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access. This compound also activates or inhibits signaling pathways by interacting with receptors or signaling proteins . Changes in gene expression are mediated through its interaction with transcription factors, which can either enhance or repress the transcription of target genes.

Biological Activity

The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The structural formula of the compound features a thiazepane ring , which is known for its role in various biological activities. The presence of a dimethylamino group enhances lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications. The 2-methylthiazole moiety contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Preliminary studies suggest that it may inhibit or modulate enzymatic activities, making it a candidate for pharmacological research. The mechanism involves:

- Binding to Enzymes : The compound may interact with active sites on enzymes, altering their function.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Anticancer | Demonstrated cytotoxic effects on cancer cell lines. |

| Anti-inflammatory | Potential to reduce inflammation in cellular models. |

| Enzyme Inhibition | Inhibitory effects on specific enzymes like tyrosinase, which is relevant in skin pigmentation disorders. |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of thiazepane derivatives, demonstrating significant activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its effectiveness in disrupting bacterial cell walls.

- Cytotoxicity in Cancer Models : Research involving B16F10 murine melanoma cells showed that analogs of the compound inhibited cell viability at certain concentrations, suggesting potential use in cancer treatment protocols. Notably, analogs were evaluated for their effects on tyrosinase activity, which is critical in melanin production.

- Anti-inflammatory Effects : In vitro assays indicated that the compound could reduce inflammatory markers in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been employed to understand how structural modifications influence biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthiazolidine | Thiazolidine ring | Anti-inflammatory |

| Benzylidene derivatives | Various substitutions | Tyrosinase inhibition |

These studies emphasize the importance of specific functional groups in mediating biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

- (3-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (): Features a 3-fluorophenyl group instead of the thiazole ring and a morpholinomethyl substituent. The fluorophenyl group enhances hydrophobicity, while morpholine improves solubility via its oxygen atom .

- Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone (): Substitutes the thiazole with a cyclohexenyl group, increasing lipophilicity and steric bulk, which may reduce membrane permeability compared to the target compound .

Physicochemical Properties

*Inferred based on structural analysis.

- Solubility: The morpholinomethyl group in ’s compound likely enhances water solubility compared to the dimethylaminomethyl group in the target compound. The thiazole moiety in the target may improve solubility in polar organic solvents due to its aromatic nitrogen .

- Molecular Weight : The target compound (~295.44 g/mol) falls between the fluorophenyl (338.4 g/mol) and cyclohexenyl (282.4 g/mol) analogs, suggesting intermediate bioavailability .

Pharmacological Activities

- The target’s thiazole group may similarly engage biological targets through hydrogen bonding or aromatic stacking .

- Structural Influence : The fluorophenyl analog () may exhibit distinct activity due to fluorine’s electronegativity, while the cyclohexenyl analog () likely prioritizes lipophilic targets .

Q & A

Basic Question: How can the synthesis of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone be optimized for academic research?

Methodological Answer:

Key steps include refluxing precursors in absolute ethanol with catalytic glacial acetic acid to enhance reaction efficiency and yield, as demonstrated in heterocyclic synthesis protocols . Purification via recrystallization (e.g., using dimethylformamide) and characterization via NMR and mass spectrometry are critical for validating structural integrity . Adjusting stoichiometry (e.g., 1:1 molar ratios of reactants) and reaction time (4–6 hours) can minimize side products .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to identify the thiazepane and thiazole moieties, focusing on dimethylamino proton signals (~δ 2.2–2.5 ppm) and thiazole ring protons (~δ 7.0–8.0 ppm) .

- Purity Assessment: High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC with UV detection monitors impurities .

- Crystallography: X-ray diffraction (if crystallizable) resolves stereochemical ambiguities in the thiazepane ring .

Basic Question: How should researchers design initial biological activity screening for this compound?

Methodological Answer:

Adopt a tiered approach:

In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC calculations to gauge potency .

Enzyme Inhibition: Screen for kinase or protease inhibition (e.g., CDK9) via fluorogenic substrates, referencing structural analogs like CDK9 inhibitors .

Dose-Response Curves: Use logarithmic concentrations (1 nM–100 µM) to identify therapeutic windows .

Advanced Question: What strategies enhance the compound’s bioactivity through structural modifications?

Methodological Answer:

- Substituent Variation: Replace the 2-methylthiazole group with electron-withdrawing groups (e.g., nitro-thiazole) to modulate electron density and binding affinity .

- Scaffold Hybridization: Fuse with pyrimidine or pyrazole moieties (e.g., via enaminone intermediates) to exploit synergistic pharmacological effects .

- Stereochemical Tweaks: Introduce chiral centers in the thiazepane ring via asymmetric synthesis to evaluate enantiomer-specific activity .

Advanced Question: How can researchers elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) against targets like CDK9, using crystallographic data (PDB ID: 4BCF) to predict binding modes .

- Kinetic Studies: Conduct surface plasmon resonance (SPR) to measure binding kinetics (, ) and affinity () .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify downstream signaling perturbations (e.g., apoptosis markers) .

Advanced Question: What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

- Environmental Persistence: Measure hydrolysis half-life in aqueous buffers (pH 4–9) and photodegradation under UV light .

- Bioaccumulation: Use OECD 305 guidelines to determine bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .

- Toxicity Profiling: Conduct acute/chronic toxicity tests (e.g., LC in zebrafish embryos) and genotoxicity assays (Ames test) .

Advanced Question: How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Reproduibility Checks: Replicate studies under standardized conditions (solvent, temperature, cell line passage number) .

- Meta-Analysis: Compare datasets across labs using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

- Mechanistic Re-evaluation: Revisit target engagement hypotheses via knock-out models or competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.